molecular formula C11H14ClNO B2933798 N-benzyl-2-chloro-N-methylpropanamide CAS No. 568567-40-8

N-benzyl-2-chloro-N-methylpropanamide

Cat. No. B2933798
CAS RN: 568567-40-8
M. Wt: 211.69
InChI Key: RWFBLVRENQLMHX-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-methylpropanamide is a chemical compound with the CAS Number: 568567-40-8 . It has a molecular weight of 211.69 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for N-benzyl-2-chloro-N-methylpropanamide is 1S/C11H14ClNO/c1-9(12)11(14)13(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

N-benzyl-2-chloro-N-methylpropanamide is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

properties

IUPAC Name

N-benzyl-2-chloro-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-9(12)11(14)13(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFBLVRENQLMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-chloro-N-methylpropanamide

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